molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9

Pyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B165781
CAS No.: 137837-55-9
M. Wt: 133.15 g/mol
InChI Key: TYUPYVMUQSMZOW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPYVMUQSMZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476921
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137837-55-9
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-nitropyrazolo[1,5-a]pyridine (2.35 g, 14.4 mmol) and zinc (28.2 g, 432 mmol) in 78% ethanol (75.0 mL) was added a solution of calcium chloride (0.8 g, 7.2 mmol) in a minimum amount of water. The resulting mixture was refluxed for 2 h and filtered in hot and washed with hot ethanol. The filtrate was concentrated in vacuo to dryness and the residue was subjected to column chromatography (EtOAc) to give an orangish solid as the desired product (1.48 g, 77%): 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=7.0 Hz, 1H), 7.69 (s, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.01–6.96 (m, 1H), 6.68–6.64 (m, 1H), 2.90 (br, 2H); MS (EI) m/z 134 (M++H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
28.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Pyrazolo[1,5-a]pyridine are dissolved in 30 ml. 6N hydrochloric acid, the solution is cooled to 0° C. and a solution of 6.9 g. sodium nitrite in 30 ml. water is slowly added dropwise thereto. After 1 hour, the nitrosation is complete. About 100 ml. water are added thereto, followed by repeated extraction with ethyl acetate. The organic phase is dried and evaporated. There are obtained 9.6 g. 3-nitrosopyrazolo[1,5-a]pyridine. 4.4.2 9 g. of the nitroso compound obtained according to 4.4.1 are introduced into a solution of 22 g. stannous chloride dihydrate in 180 ml. concentrated hydrochloric acid. The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction, mixed with 8 g. stannous chloride dihydrate in 30 ml. concentrated hydrochloric acid. The suspension is poured on to about 150 g. ice, adjusted with sodium hydroxide to pH 12 and quickly extracted with ethyl acetate. The ethyl acetate phase is dried and evaporated. The residue is dissolved in about 350 ml. diethyl ether and mixed with ethereal hydrochloric acid. The precipitate obtained is filtered of, washed with diethyl ether and dried. There are obtained 11.3 g. (100% of theory) 3-aminopyrazolo[1,5-a]pyridine hydrochloride; m.p. 228°-232° C. Rf (silica gel, ethyl acetate/methanol 9:1 v/v)=0.52. 4.4.3. The leuko coloured material 4-hydroxyphenyl-pyrazolo[1,5-a]pyridin-3-ylamine is obtained analogously to 4.3.2 and 4.3.3 with the use of 3-aminopyrazolo[1,5-a]pyridine as starting material. Rf (silica gel, ethyl acetate/diethyl ether 1:1 v/v)=0.68.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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